molecular formula C22H23N3O5 B2791758 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 896381-85-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Cat. No.: B2791758
CAS No.: 896381-85-4
M. Wt: 409.442
InChI Key: KDNDAEUJZBYVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Biological Activity

Molecular Formula

  • C : 18
  • H : 19
  • N : 3
  • O : 5

Structural Characteristics

The compound features a benzodioxole moiety linked to a tetrahydroquinazoline structure, which contributes to its unique biological activity. The presence of a hexanamide chain further enhances its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was reported to induce apoptosis in breast cancer cells through the activation of the caspase pathway, highlighting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
  • Modulation of Gene Expression : The compound affects the expression of genes associated with cell cycle regulation and apoptosis, further supporting its role as an anticancer agent .

Neuroprotective Effects

Some studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide may also possess neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains. Its effectiveness could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveProtects against oxidative stress
AntimicrobialInhibits growth of specific bacterial strains

Case Study: Anticancer Efficacy

In a controlled study on MCF-7 breast cancer cells:

  • Treatment Duration : 48 hours
  • Concentration : 10 µM showed a significant reduction in cell viability (p < 0.01).
  • Mechanism : Increased expression of pro-apoptotic markers (BAX) and decreased expression of anti-apoptotic markers (BCL-2).

These findings suggest that the compound may serve as a promising lead for developing novel anticancer therapies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-20(23-13-15-9-10-18-19(12-15)30-14-29-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,12H,1-2,5,8,11,13-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNDAEUJZBYVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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